molecular formula C18H14F2N2O2 B2801593 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide CAS No. 1325683-23-5

2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Cat. No. B2801593
CAS RN: 1325683-23-5
M. Wt: 328.319
InChI Key: JVLZIAKPZBROLD-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide” is a chemical compound that has not been extensively studied. It contains a quinoline moiety, which is a nitrogen-containing heterocycle that is often found in pharmaceuticals . The compound also contains a benzamide group, which is a common motif in medicinal chemistry .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds structurally related to 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide indicates their importance in the synthesis of new heterocyclic compounds. For instance, the study by Solodukhin et al. (2004) demonstrates the use of ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor for synthesizing various heterocyclic derivatives, including quinolin-2-one derivatives. These compounds are of interest due to their potential biological activity, highlighting the role of difluoro and quinolinyl moieties in the design of biologically active heterocycles (Solodukhin et al., 2004).

Antimicrobial Agent Development

Further, compounds with the quinolin-8-yloxy motif have been explored for their antimicrobial properties. For example, Ahmed et al. (2006) synthesized succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, demonstrating significant inhibition of bacterial and fungal growth. This research underscores the potential of quinolin-8-yloxy derivatives as scaffolds for developing new antimicrobial agents (Ahmed et al., 2006).

Molecular Geometry and Crystal Engineering

The study of molecular geometry and crystal engineering also finds applications for compounds related to 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide. Kalita and Baruah (2010) explored different spatial orientations of amide derivatives in anion coordination, revealing insights into the molecular geometry and self-assembly of these compounds into channel-like structures. This research is vital for understanding the molecular architecture and potential for designing materials with specific properties (Kalita & Baruah, 2010).

Future Directions

Given the interesting pharmaceutical and biological activities of compounds containing quinoline moieties , “2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide” could be a potential candidate for future drug research and development. Further studies are needed to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile.

properties

IUPAC Name

2,6-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-13-6-2-7-14(20)16(13)18(23)22-10-11-24-15-8-1-4-12-5-3-9-21-17(12)15/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLZIAKPZBROLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

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